molecular formula C8H7FN2O2 B8795713 N-(4-fluorophenyl)-2-hydroxyiminoacetamide

N-(4-fluorophenyl)-2-hydroxyiminoacetamide

Cat. No. B8795713
M. Wt: 182.15 g/mol
InChI Key: DXSBFTGUEOWLSD-UHFFFAOYSA-N
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Patent
US09006454B2

Procedure details

To a slurry of 4-fluoro-phenylamine (5 g, 45.0 mmol) in water (150 mL), was added chloral hydrate (11.28 g, 67.56 mmol), sodium sulphate (31.97 g, 225.2 mmol), hydroxylamine hydrochloride (6.21, 90.0 mmol), conc. HCl (5 mL) and the reaction mixture was heated to 85° C. It was stirred for another 2 h at the same temperature. After completion of the reaction, a solid separated out. The reaction mixture was cooled to room temperature and filtered, washed with water (2-3 times) and dried to obtain the title compound as off white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.28 g
Type
reactant
Reaction Step One
Quantity
31.97 g
Type
reactant
Reaction Step One
Quantity
90 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.Cl[C:10](Cl)(Cl)[CH:11]([OH:13])O.S([O-])([O-])(=O)=O.[Na+].[Na+].Cl.[NH2:24][OH:25].Cl>O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:11](=[O:13])[CH:10]=[N:24][OH:25])=[CH:4][CH:3]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N
Name
Quantity
11.28 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
31.97 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
90 mmol
Type
reactant
Smiles
Cl.NO
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
It was stirred for another 2 h at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
a solid separated out
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (2-3 times)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(C=NO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.